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Compound of Interest

Compound Name: 4,5-Dimethyl-2-nitrobenzoic acid

Cat. No.: B1611096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational and experimental data for the

physicochemical properties of 4,5-Dimethyl-2-nitrobenzoic acid and structurally similar

molecules. The aim is to offer a comprehensive overview of the accuracy and utility of

computational models in predicting key molecular characteristics relevant to drug discovery and

development.

Executive Summary
The accurate prediction of molecular properties such as acid dissociation constant (pKa),

solubility, and melting point is crucial in the early stages of drug development. Computational

modeling offers a time- and cost-effective alternative to extensive experimental measurements.

This guide compares available experimental data for 4,5-Dimethyl-2-nitrobenzoic acid and its

analogs with values predicted by various computational methods. While experimental data for

the title compound is limited, this guide leverages data from structurally related molecules to

provide a meaningful comparative framework.

Comparative Data Analysis
The following tables summarize the available experimental and computationally predicted

physicochemical properties of 4,5-Dimethyl-2-nitrobenzoic acid and selected alternative
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compounds. This data facilitates a direct comparison of the performance of different modeling

approaches.

Table 1: Comparison of Experimental and Computationally Predicted pKa Values

Compound Experimental pKa
Predicted pKa
(DFT)

Predicted pKa
(QSAR)

4,5-Dimethyl-2-

nitrobenzoic acid
Data not available

2-Nitrobenzoic acid 2.16

3-Nitrobenzoic acid 3.46[1]

3,4-Dimethylbenzoic

acid
4.47

3,5-Dimethylbenzoic

acid
4.33

Table 2: Comparison of Experimental and Computationally Predicted Aqueous Solubility

Compound
Experimental Solubility
(g/L)

Predicted Solubility
(COSMO-RS)

4,5-Dimethyl-2-nitrobenzoic

acid
Data not available

2-Nitrobenzoic acid 7.3 (25 °C)

3,4-Dimethylbenzoic acid 0.129 (in mg/mL)[2][3]

3,5-Dimethylbenzoic acid Slightly soluble in water[2][4]

3-Methyl-4-nitrobenzoic acid
Varies with solvent and

temperature

Table 3: Comparison of Experimental and Computationally Predicted Melting Points
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Compound Experimental Melting Point (°C)

4,5-Dimethyl-2-nitrobenzoic acid 195-197[5]

2-Nitrobenzoic acid 146-148[6]

3,4-Dimethylbenzoic acid 163-165[7]

3,5-Dimethylbenzoic acid 169-171[2][8]

3-Methyl-4-nitrobenzoic acid Varies with solvent and temperature[9]

Experimental and Computational Protocols
Experimental Protocols
Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. A

common and accurate method for its determination is potentiometric titration.

Sample Preparation: A precisely weighed sample of the compound is dissolved in a suitable

solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure

solubility.

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of

known concentration.

pH Measurement: The pH of the solution is monitored continuously throughout the titration

using a calibrated pH meter.

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point, where half of the

acid has been neutralized.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a

compound in a specific solvent.
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Sample Preparation: An excess amount of the solid compound is added to a known volume

of water in a sealed flask.

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a

prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the

undissolved solid from the saturated solution.

Concentration Measurement: The concentration of the dissolved compound in the clear

supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy

or High-Performance Liquid Chromatography (HPLC).

Computational Methodologies
Density Functional Theory (DFT) for pKa Prediction

DFT is a quantum mechanical modeling method used to investigate the electronic structure of

many-body systems. For pKa prediction, it is often used to calculate the Gibbs free energy

change of the deprotonation reaction.

Molecular Geometry Optimization: The 3D structures of both the protonated (acid) and

deprotonated (conjugate base) forms of the molecule are optimized to their lowest energy

conformations in both the gas phase and in a simulated aqueous environment (using a

continuum solvation model like SMD or PCM).

Energy Calculation: The Gibbs free energies of the optimized structures are calculated.

pKa Calculation: The pKa is then calculated using the difference in Gibbs free energy

between the acid and its conjugate base, according to thermodynamic cycles. The CAM-

B3LYP functional with a 6-311G+(d,p) basis set is a commonly used and reliable method for

these calculations.[10]

COSMO-RS for Solubility Prediction

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a computational

method for predicting thermodynamic properties of fluids and solutions, including solubility.
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Quantum Chemical Calculation: A quantum chemical calculation (typically DFT) is performed

for the molecule of interest to generate a "sigma-profile," which is a histogram of the

screening charge density on the molecular surface.

Statistical Thermodynamics: The sigma-profiles of the solute and the solvent are used in a

statistical thermodynamics model to calculate the chemical potential of the solute in the

solvent.

Solubility Prediction: The solubility is then predicted from the calculated chemical potential.

COSMO-RS has shown high accuracy in predicting the aqueous solubilities of nitro

compounds.[11]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate the chemical structure of a molecule to its

physicochemical properties or biological activity.

Descriptor Calculation: A set of numerical descriptors representing the molecular structure

(e.g., topological, electronic, and steric properties) is calculated for a series of compounds

with known properties.

Model Building: A mathematical model (e.g., multiple linear regression, neural network) is

developed to establish a correlation between the descriptors and the property of interest.

Property Prediction: The validated QSAR model is then used to predict the property for new

compounds based on their calculated descriptors.

Visualizations
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Caption: A general workflow for the computational prediction of molecular properties.
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Caption: Signaling pathway for DFT-based pKa prediction.

Conclusion
Computational modeling is a powerful tool for estimating the physicochemical properties of

molecules like 4,5-Dimethyl-2-nitrobenzoic acid. Methods such as DFT and COSMO-RS can

provide valuable insights into properties like pKa and solubility, guiding experimental efforts and

accelerating the drug discovery process. While the accuracy of these predictions is continually

improving, it is essential to validate computational results against reliable experimental data

whenever possible. The data and methodologies presented in this guide offer a framework for

researchers to critically evaluate and utilize computational predictions in their work. Further

experimental investigation into the properties of 4,5-Dimethyl-2-nitrobenzoic acid is

warranted to provide a more complete benchmark for computational models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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